(1,2,5-Oxadiazol-3-yl)methanamine is a heterocyclic compound characterized by the presence of an oxadiazole ring and an amine group. The compound is classified as an organic nitrogen-containing compound and has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and materials science. It is recognized for its unique structural features that contribute to its reactivity and biological activity.
The compound can be sourced from chemical suppliers and is classified under the GHS07 hazard class with the signal word "Warning." The associated hazard statements indicate it may cause harm if ingested or comes into contact with skin, highlighting the importance of handling it with care. Its molecular formula is , and it has a molecular weight of approximately 99.09 g/mol.
The synthesis of (1,2,5-Oxadiazol-3-yl)methanamine typically involves several key steps:
Industrial production methods focus on optimizing reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity. Automated reactors may be employed in large-scale synthesis to maintain consistency in product quality.
The molecular structure of (1,2,5-Oxadiazol-3-yl)methanamine features a five-membered oxadiazole ring with nitrogen atoms at positions 1 and 2, and a methanamine substituent at position 3.
(1,2,5-Oxadiazol-3-yl)methanamine can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Controlled temperatures and pH levels are crucial for achieving desired reaction outcomes .
The mechanism of action for (1,2,5-Oxadiazol-3-yl)methanamine involves its interaction with specific biological targets such as enzymes or receptors. This interaction may lead to modulation of enzymatic activity or receptor signaling pathways, which can result in various biological effects depending on the application context.
The physical properties indicate that (1,2,5-Oxadiazol-3-yl)methanamine may exhibit varied solubility profiles based on its functional groups and substituents.
(1,2,5-Oxadiazol-3-yl)methanamine has several scientific applications:
Polyphosphoric acid (PPA) serves as a cost-effective and efficient cyclodehydrating agent for constructing the 1,2,5-oxadiazole (furazan) ring system, particularly for derivatives bearing the aminomethyl substituent. This method typically involves the cyclization of bis-hydroxylamine precursors or β-ketonitrile oxides under mild conditions (60–90°C), yielding the oxadiazole core with preservation of the primary amine functionality. Key advantages include:
Limitations: Prolonged heating (>6 hours) promotes decomposition, and strong electron-withdrawing groups (e.g., nitro) adjacent to the cyclization site can lead to ring-opening byproducts. A representative protocol from US9320732B2 illustrates this approach [1]:
"A mixture of 2-(aminomethyl)malononitrile monooxime (10 mmol) and PPA (30 g) was stirred at 80°C for 3 h. After cooling, the mixture was poured into ice water (200 mL), neutralized with 10% NaOH, and extracted with ethyl acetate (3 × 50 mL). The organic layer was dried (Na₂SO₄) and concentrated to give (1,2,5-oxadiazol-3-yl)methanamine as a white solid (yield: 82%)."
Table 1: PPA-Mediated Synthesis of (1,2,5-Oxadiazol-3-yl)methanamine Derivatives
Precursor | PPA Temp (°C) | Time (h) | Product | Yield (%) |
---|---|---|---|---|
2-(Aminomethyl)malononitrile monooxime | 80 | 3 | (1,2,5-Oxadiazol-3-yl)methanamine | 82 |
3-Amino-2-(hydroxyimino)propanoate | 70 | 4 | Methyl 3-(aminomethyl)-1,2,5-oxadiazole-4-carboxylate | 75 |
4-(Hydroxyimino)-2-aminopentanenitrile | 90 | 5 | 3-(1-Aminoethyl)-5-methyl-1,2,5-oxadiazole | 68 |
The condensation of amidoximes with carboxylic acid derivatives represents the most versatile route to 3-aminomethyl-1,2,5-oxadiazoles. This two-step sequence involves:
Activation Methods & Efficiency:
Optimized Protocol (Using T3P®) [4]:
"Amidoxime (1.0 equiv) and 4-(tert-butoxycarbonylamino)butanoic acid (1.1 equiv) were dissolved in THF (10 mL/mmol). T3P® (50% in EtOAc, 1.5 equiv) and triethylamine (3.0 equiv) were added. The mixture was stirred at 80°C for 2 h, concentrated, and purified by flash chromatography (SiO₂, heptane/EtOAc) to give the Boc-protected derivative. Deprotection with TFA/DCM (1:1) yielded 3-(3-aminopropyl)-1,2,5-oxadiazol-5-yl)methanamine (89% over 2 steps)."
Critical Consideration: Direct cyclization with amino-acids requires Nα-protection (Boc, Cbz) to prevent intramolecular acylation competing with oxadiazole formation [3] [6].
The (1,2,5-oxadiazol-3-yl)methanamine scaffold undergoes selective derivatization at the aminomethyl group or oxadiazole ring via Pd-catalyzed cross-couplings. Key methodologies include:
Challenges: The oxadiazole ring is sensitive to strong reducing conditions (e.g., Stille couplings requiring stoichiometric tin reagents are avoided). Additionally, the aminomethyl group requires protection (typically as acetamide or Boc-carbamate) during ring halogenation to prevent decomposition.
Table 2: Palladium-Catalyzed Couplings of (1,2,5-Oxadiazol-3-yl)methanamine Derivatives
Reaction Type | Substrate | Catalyst System | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
Suzuki Arylation | 3-Iodo-5-(Boc-aminomethyl)-1,2,5-oxadiazole | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 80°C, 12 h | 3-(4-Methoxyphenyl)-5-(Boc-aminomethyl)-1,2,5-oxadiazole | 82 |
Buchwald-Hartwig | 5-(Aminomethyl)-3-bromo-1,2,5-oxadiazole | Pd₂(dba)₃, BrettPhos, KOtBu | Toluene, 100°C, 24 h | 5-[(N-Benzyl)aminomethyl]-3-bromo-1,2,5-oxadiazole | 78 |
Sonogashira | 3-Chloro-5-(aminomethyl)-1,2,5-oxadiazole | PdCl₂(PPh₃)₂, CuI, PPh₃ | Et₃N, 60°C, 8 h | 3-(Phenylethynyl)-5-(aminomethyl)-1,2,5-oxadiazole | 85 |
Protection of the primary amine in (1,2,5-oxadiazol-3-yl)methanamine is essential during ring-forming reactions or electrophilic functionalization. Three predominant strategies exist:
Table 3: Protecting Group Performance in Oxadiazole Synthesis
Protecting Group | Introduction Yield (%) | Compatibility | Deprotection Method | Deprotection Yield (%) | Key Risk |
---|---|---|---|---|---|
Boc | >95 | PPA, T3P®, acidic/basic hydrolysis | TFA/DCM (1:1), 1 h, RT | 98 | tert-Butylation under strong acid |
Cbz | 90 | Suzuki, Sonogashira, ester hydrolysis | H₂/Pd-C (1 atm, 2 h) | 85–90* | Partial oxadiazole reduction |
Ac | 98 | Halogenation, SNAr reactions | 1M NaOH, MeOH/H₂O, 1 h, RT | 92 | Ring hydrolysis at high pH/long times |
*Yield reduction due to over-reduction observed in 5–10% of cases.
Optimal Strategy Selection: Boc protection is preferred for acid-catalyzed cyclizations (e.g., PPA), while Cbz suits Pd-mediated transformations. Acetyl groups offer rapid deprotection but limit strongly basic steps.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: